molecular formula C11H12N2 B14173707 1-Allyl-2-methyl-1H-benzoimidazole CAS No. 5805-84-5

1-Allyl-2-methyl-1H-benzoimidazole

Cat. No.: B14173707
CAS No.: 5805-84-5
M. Wt: 172.23 g/mol
InChI Key: NNUUOQHAQSBAPC-UHFFFAOYSA-N
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Description

1-Allyl-2-methyl-1H-benzoimidazole is a heterocyclic aromatic organic compound. It consists of a benzene ring fused with an imidazole ring, with an allyl group and a methyl group attached to the nitrogen atom of the imidazole ring. This compound is part of the benzimidazole family, known for its wide range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-2-methyl-1H-benzoimidazole typically involves the reaction of 2-methyl-1H-benzoimidazole with allyl halides in the presence of a strong base. The reaction conditions often include:

    Solvent: Common solvents used are dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) are frequently used bases.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-2-methyl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The allyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Allyl halides in the presence of a base like K2CO3.

Major Products:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-Allyl-2-methyl-1H-benzoimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Allyl-2-methyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to enzymes: Inhibit or activate enzyme activity by binding to the active site.

    Interact with DNA: Intercalate into DNA, affecting replication and transcription processes.

    Modulate signaling pathways: Influence various cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

1-Allyl-2-methyl-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:

    2-Methyl-1H-benzoimidazole: Lacks the allyl group, resulting in different chemical and biological properties.

    1-Allyl-1H-benzoimidazole: Lacks the methyl group, affecting its reactivity and applications.

    1-Allyl-2-ethyl-1H-benzoimidazole: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior.

Uniqueness: this compound is unique due to the presence of both allyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-methyl-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-3-8-13-9(2)12-10-6-4-5-7-11(10)13/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUUOQHAQSBAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264090
Record name 2-Methyl-1-(2-propen-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5805-84-5
Record name 2-Methyl-1-(2-propen-1-yl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5805-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(2-propen-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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